molecular formula C22H19NO4S B4304167 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one

Cat. No. B4304167
M. Wt: 393.5 g/mol
InChI Key: DBPJCWDLVGICCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one, also known as BMT-047, is a synthetic compound that has been studied for its potential use in treating various medical conditions.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one has been studied for its potential use in treating various medical conditions, including inflammation, pain, and cancer. In vitro studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

Mechanism of Action

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one works by inhibiting the activity of COX-2, which is an enzyme that plays a key role in the production of pro-inflammatory cytokines. By inhibiting COX-2, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one reduces the production of these cytokines and thus reduces inflammation and pain. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and anti-cancer effects, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one has also been shown to have antioxidant properties. In vitro studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one can reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. However, one limitation is that more studies are needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the study of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one. One direction is to further investigate its potential use in treating inflammation, pain, and cancer. Another direction is to study its antioxidant properties and its potential use in treating oxidative stress-related diseases. Additionally, more studies are needed to determine its efficacy and safety in humans, and to explore its potential use in combination with other drugs.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylthiophen-2-yl)-3-phenoxyazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-14-9-10-28-21(14)19-20(27-16-5-3-2-4-6-16)22(24)23(19)12-15-7-8-17-18(11-15)26-13-25-17/h2-11,19-20H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPJCWDLVGICCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C(C(=O)N2CC3=CC4=C(C=C3)OCO4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-methylthiophen-2-yl)-3-phenoxyazetidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one
Reactant of Route 6
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.